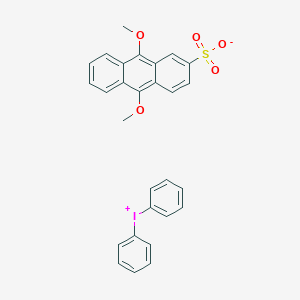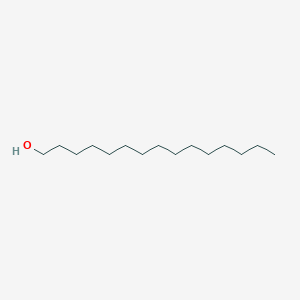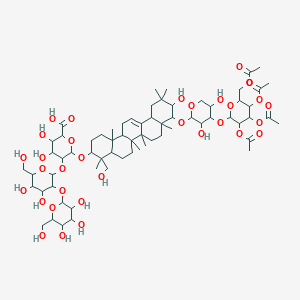
1,3-ジクロロ-2-ヨードベンゼン
概要
説明
1,3-Dichloro-2-iodobenzene is an organic compound with the molecular formula C6H3Cl2I. It is a halo-substituted benzene, characterized by the presence of two chlorine atoms and one iodine atom attached to a benzene ring. This compound is a white to orange solid at room temperature and is known for its use in various organic synthesis reactions .
科学的研究の応用
1,3-Dichloro-2-iodobenzene has several applications in scientific research, including:
Chemistry
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of substituted benzene derivatives.
Biology
Biological Studies: The compound is used in studies involving halogenated aromatic compounds and their effects on biological systems.
Medicine
Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Industry
作用機序
- The primary targets of 1,3-Dichloro-2-iodobenzene are not extensively documented. However, it is known to react with 1,1’-diaminoferrocene in the presence of a palladium catalyst, forming substituted diamide ligands (Fc(NHAr)₂) . These ligands may play a role in various chemical processes.
Target of Action
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-iodobenzene can be synthesized through several methods. One common method involves the reaction of 2,3-diiodobenzene with copper(I) chloride (CuCl) under specific conditions. The reaction typically proceeds as follows:
Starting Material: 2,3-Diiodobenzene
Reagent: Copper(I) chloride (CuCl)
Conditions: The reaction is carried out in a suitable solvent, such as chloroform, at elevated temperatures.
Industrial Production Methods
Industrial production of 1,3-Dichloro-2-iodobenzene often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in various applications .
化学反応の分析
1,3-Dichloro-2-iodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions
Nucleophilic Substitution: The iodine atom in 1,3-Dichloro-2-iodobenzene can be replaced by other nucleophiles, such as cyanide ions, under appropriate conditions.
Oxidation Reactions
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction Reactions
類似化合物との比較
1,3-Dichloro-2-iodobenzene can be compared with other similar compounds, such as:
1,3-Dichlorobenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2,6-Dichloroiodobenzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of 1,3-Dichloro-2-iodobenzene lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
IUPAC Name |
1,3-dichloro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2I/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPGXSFTXBOKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172818 | |
| Record name | 2,6-Dichloroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19230-28-5 | |
| Record name | 1,3-Dichloro-2-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19230-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloroiodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019230285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dichloro-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1,3-dichloro-2-iodobenzene?
A1: 1,3-Dichloro-2-iodobenzene has the molecular formula C6H2BrCl2I and a molecular weight of 312.75 g/mol. Its crystal structure has been determined through X-ray diffraction and shows that it crystallizes in the space group P21/c with two molecules in the asymmetric unit [].
Q2: How is 1,3-dichloro-2-iodobenzene synthesized?
A2: One synthetic route involves a "double benzyne" reaction. 1,3-Dichloro-2-iodobenzene is reacted with 2,4,6-tri-tert-butylphenylmagnesium bromide (2,4,6-t-Bu3C6H2MgBr) []. Following this, the addition of iodine yields the desired product.
Q3: Can 1,3-dichloro-2-iodobenzene undergo protiodeiodination? What factors influence this reaction?
A3: Yes, 1,3-dichloro-2-iodobenzene undergoes protiodeiodination when heated with sodium methoxide in a butanone-methanol solution []. The rate of deiodination is dependent on the concentration of both the aryl iodide and sodium methoxide. Interestingly, the presence of butanone is crucial, as it acts as a deiodination agent through the formation of its anion.
Q4: What is the electrochemical behavior of 1,3-dichloro-2-iodobenzene?
A4: 1,3-Dichloro-2-iodobenzene undergoes electrochemical reductive cleavage of its carbon-halogen bonds []. The mechanism of this cleavage, whether stepwise or concerted, can be determined by analyzing the current function obtained from electrochemical techniques like linear sweep voltammetry [].
Q5: What are the applications of 1,3-dichloro-2-iodobenzene in synthetic chemistry?
A5: 1,3-Dichloro-2-iodobenzene serves as a valuable building block in organic synthesis. For instance, it can be used to synthesize m-terphenyl tetraphenol, a precursor for creating bicyclic oxacyclophanes []. These macrocyclic compounds have potential applications in host-guest chemistry and material science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)







